molecular formula C74H90N8Zn2 B15339443 Bis(Zinc Porphyrin) (c)

Bis(Zinc Porphyrin) (c)

Cat. No.: B15339443
M. Wt: 1222.3 g/mol
InChI Key: FEFYYVDUZMGZPC-UHFFFAOYSA-N
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Description

Bis(Zinc Porphyrin) (c) is a dinuclear metalloporphyrin complex characterized by two zinc-porphyrin units connected via a flexible linker, often studied for its unique photophysical and supramolecular properties. The incorporation of zinc into the porphyrin macrocycle enhances its electronic absorption and fluorescence characteristics, making it suitable for applications in chiral sensing, anion binding, and photodynamic therapy (PDT) . Structural analyses suggest that staggered conformations between porphyrin units, driven by β-pyrrole hydrogen repulsion, contribute to symmetry (e.g., D₃d or D₄d) and influence exciton coupling effects . Specific derivatives, such as iodine–triazole-functionalized variants, exhibit enhanced anion-binding capabilities due to n-type interactions with target molecules .

Properties

Molecular Formula

C74H90N8Zn2

Molecular Weight

1222.3 g/mol

IUPAC Name

dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-5-yl)ethyl]porphyrin-22,24-diide

InChI

InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2

InChI Key

FEFYYVDUZMGZPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=C(C4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(Zinc Porphyrin) © typically involves the coordination of zinc ions to a pre-formed porphyrin ring. One common method is the metal-templated synthesis, where zinc acetate is reacted with a porphyrin precursor in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane. The resulting product is purified using column chromatography to obtain the desired Bis(Zinc Porphyrin) © compound .

Industrial Production Methods

Industrial production of Bis(Zinc Porphyrin) © follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of zinc ion coordination and minimize the formation of side products. The final product is purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

Reaction StepReagents/ConditionsYield
BrominationNBS, CHCl₃, 0°C, 2 h97%
Cross-CouplingPd(OAc)₂, PCy₃, THF, 65°C82%

Supramolecular Complexation

Bis(zinc octaethylporphyrin) (bis-ZnOEP) binds chiral cyclohexanohemicucurbit[n]urils (cycHC[n]) through Lewis acid-base interactions:

  • With cycHC : Forms 1:1 tweezer complexes followed by 1:2 anti-conformational aggregates at higher concentrations .

  • With cycHC : Exhibits syn-to-anti conformational switching (Δδ = 0.69 ppm for meso-β protons in ¹H-NMR) and time-dependent aggregation .

Table 2: Spectroscopic Changes Upon cycHC[n] Binding

ParametercycHC cycHC
UV-vis λₘₐₓ shift (B band)+5 nm (397 → 402 nm)+21 nm (397 → 418 nm)
Fluorescence Q(0,0) shift577 → 585 nm577 → 585 nm
ICD signal typeMonosignateExciton-coupled

Chiral Recognition Mechanisms

Bis(zinc porphyrin) discriminates enantiomers via induced circular dichroism (ICD):

  • BTI guest binding : DFT calculations reveal two coordination modes (ΔG difference = 2.8 kcal/mol) .

  • Dihedral angle dependence : CD intensity peaks at ~70° between porphyrin planes (vs. 0° or 180° for zero activity) .

Table 3: Thermodynamic Parameters of Chiral Complexes

ComplexΔG (kcal/mol)Dihedral Angle (°)
A0.018.1
B+2.8-15.2
E+2.59.4

Kinetic Behavior

  • cycHC binding : Fluorescence firing occurs after 25 h (Q(0,0) intensity increases by 48%), indicating slow syn-to-anti conformational changes .

  • Aggregation kinetics : Second-order rate constants (k₂) increase 3-fold at µM vs. mM concentrations due to intermolecular stacking .

Bis(zinc porphyrin) systems demonstrate remarkable versatility in host-guest chemistry, with applications in chiral sensing and nanomaterials. Their reactivity is governed by macrocycle size, solvent polarity, and the electronic nature of substituents, as evidenced by spectroscopic and computational data .

Scientific Research Applications

Bis(zinc porphyrin) has applications in various scientific fields, including sensing, catalysis, and photodynamic therapy . Bis-metalloporphyrins can recognize enantiomers of chiral molecules, relating to chiral information transfer from guest to host .

Scientific Research Applications

Chiral Recognition and Sensing

  • Chirality Sensor Bis(zinc porphyrin) can recognize large macrocyclic systems and their enantiomers . It exhibits specific chiroptical selectivity as a chirality sensor for large chiral macrocycles .
  • CD Signal Induction Upon host-guest interaction, a strong circular dichroism (CD) signal is induced in the porphyrin absorption region . The bis-porphyrin molecule adjusts its conformation to the guest’s chiral structure, resulting in chirality transfer from a chiral guest to achiral bis-porphyrin .
  • Exciton Coupling The intensity of the CD signal can be enhanced by exciton coupling caused by the through-space interaction between corresponding electronic transitions of a bis-porphyrin . This makes bis-metalloporphyrins sensitive to the stereochemistry, bulkiness, and shape of substituents of a guest .

Supramolecular Chirogenesis

  • Chirogenic Phenomenon Bis(zinc porphyrin) can induce a strong optical activity in the Soret transition region upon the addition of a ligand, resulting in a complicated CD profile . The mechanism of supramolecular chirogenesis in zinc porphyrins involves screw formation arising from steric interactions .

Bis(Zinc Octaethylporphyrin) (bis–ZnOEP )

  • Conformational Changes The binding of 6-membered cycHC induces a tweezer-like conformation, followed by the formation of the *anti-*form of bis–ZnOEP upon further addition of cycHC . The interaction of 8-membered cycHC is more complex and proceeds through the featured syn-to-anti conformational change of bis–ZnOEP and further intermolecular self-assembly via multiple noncovalent associations between cycHC and bis–ZnOEP .
  • Chiral Induction Chiral cycHC induces noticeably intense CD employing exciton coupling, indicating a helical distortion of the whole bis–ZnOEP molecule, while chiral cycHC induces only weak and monosignate CD, with exciton coupling absent due to the nearly parallel orientation of the porphyrin cores of bis–ZnOEP .

Porphyrin-Peptide Conjugates

  • Interaction with Amyloid-beta (Aβ) Zinc-metallated porphyrin-peptide conjugates, synthesized via click chemistry, can interact with Aβ . These conjugates are studied using biophysical techniques, including UV-vis, circular dichroism (CD), and Bis-Ans fluorescence .

Other Applications

  • Catalysis : Porphyrins and their derivatives play a role in catalysis .
  • Photodynamic Therapy : Synthetic derivatives of porphyrins have applications in photodynamic therapy .

Mechanism of Action

The mechanism of action of Bis(Zinc Porphyrin) © involves the coordination of zinc ions to the porphyrin ring, which enhances its ability to interact with light and other molecules. The zinc ions facilitate electron transfer processes, making the compound an effective catalyst and photosensitizer. The molecular targets include various organic substrates and biological molecules, where the porphyrin ring acts as a scaffold for catalytic and photochemical reactions .

Comparison with Similar Compounds

Table 1: Fluorescence Maxima of Selected Porphyrins

Compound Fluorescence Maxima (nm) Reference
Bis(Zinc Porphyrin) (c) 610, 660
Free-base porphyrin (e.g., 8 , 17 ) 655, 715
Coumarin–Zn porphyrin dyad Dominant emission at 660

Table 2: Anion Binding Constants (log Kₐ)

Compound Cl⁻ (log Kₐ) Br⁻ (log Kₐ) Reference
Bis(Zinc Porphyrin) (c) (5c ) 4.6179 <50
[Zn(PC)] cage porphyrin 4.0860 <50

Table 3: Adsorption Efficiency (R%) for MG Dye

Compound Adsorption Efficiency (R%) Reference
Free-base porphyrin (4c ) 36.5%
Zinc porphyrin (5c ) 30.75%

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing Bis(Zinc Porphyrin) (c), and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Bis(Zinc Porphyrin) (c) is typically synthesized via ligand-free nickel-catalyzed cross-coupling reactions (C–O, C–N, or C–C bonds) due to their efficiency in forming meso-functionalized porphyrins . To optimize reproducibility, researchers should:

  • Control stoichiometry of zinc insertion into the porphyrin macrocycle.
  • Monitor reaction temperature (e.g., 60–80°C for cross-coupling) and solvent polarity (e.g., DMF or THF).
  • Validate purity using TLC or HPLC before metallation.
  • Characterize intermediates via 1H^1H NMR to confirm functionalization prior to zinc coordination .

Q. Which spectroscopic techniques are critical for characterizing Bis(Zinc Porphyrin) (c) and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : Identify Soret (~420 nm) and Q-bands (~550 nm) to confirm porphyrin π-π* transitions and zinc coordination.
  • 1H^1H NMR : Detect shifts in β-pyrrolic protons (δ 8.5–9.0 ppm) and meso-substituents to confirm functionalization.
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight and rule out demetallation.
  • EPR : Assess paramagnetic impurities or unpaired electrons in zinc-porphyrin complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when studying Bis(Zinc Porphyrin) (c) supramolecular assemblies?

  • Methodological Answer : Contradictions often arise from solvent effects, aggregation states, or incomplete metallation. To address this:

  • Perform solvent-dependent UV-Vis titrations to distinguish monomeric vs. aggregated species.
  • Use Job’s plot analysis to determine stoichiometry of host-guest interactions.
  • Cross-validate with 1H^1H NMR in deuterated solvents (e.g., CDCl3_3) to detect aggregation-induced line broadening.
  • Compare experimental data with DFT-calculated spectra to identify discrepancies in electronic transitions .

Q. What experimental design considerations are essential for studying the catalytic or photophysical properties of Bis(Zinc Porphyrin) (c)?

  • Methodological Answer :

  • Catalytic Studies :
  • Use controlled atmosphere (e.g., inert gas) to prevent oxidation during catalysis.
  • Quantify turnover numbers (TON) via GC-MS or fluorescence quenching assays.
  • Photophysical Studies :
  • Measure fluorescence quantum yields using integrating spheres, calibrated against standards (e.g., Rhodamine 6G).
  • Conduct time-resolved transient absorption spectroscopy to probe excited-state dynamics.
  • Account for solvent polarity effects on charge-transfer states .

Q. How should researchers approach the synthesis of chiral Bis(Zinc Porphyrin) (c) derivatives for enantioselective applications?

  • Methodological Answer :

  • Introduce chiral auxiliaries (e.g., binaphthyl groups) during meso-functionalization.
  • Use asymmetric catalysis (e.g., chiral ligands in cross-coupling) to control stereochemistry.
  • Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.
  • Test enantioselectivity in catalytic reactions (e.g., epoxidation) using kinetic resolution assays .

Data Analysis & Reproducibility

Q. What strategies mitigate variability in electrochemical measurements of Bis(Zinc Porphyrin) (c) redox potentials?

  • Methodological Answer :

  • Standardize reference electrodes (e.g., Ag/AgCl) and electrolyte composition (e.g., 0.1 M TBAPF6_6).
  • Perform cyclic voltammetry at multiple scan rates to distinguish diffusion-controlled vs. adsorption-driven processes.
  • Replicate measurements across independent labs to confirm redox potentials (±10 mV tolerance).
  • Use DFT calculations to correlate experimental potentials with frontier molecular orbitals .

Q. How can researchers ensure reproducibility in supramolecular self-assembly studies involving Bis(Zinc Porphyrin) (c)?

  • Methodological Answer :

  • Document solvent purity (e.g., H2_2O content in THF) and temperature control (±0.1°C).
  • Use dynamic light scattering (DLS) or TEM to verify nanoparticle size distribution.
  • Share raw data (e.g., SAXS profiles) in open-access repositories for cross-validation.
  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

Experimental Design Frameworks

Q. What are the limitations of using Bis(Zinc Porphyrin) (c) in light-harvesting applications, and how can they be addressed methodologically?

  • Methodological Answer :

  • Limitations : Low solubility in aqueous media; aggregation-induced quenching.
  • Solutions :
  • Functionalize with hydrophilic groups (e.g., –SO3_3H) via post-synthetic modification.
  • Encapsulate in micelles or dendrimers to prevent aggregation.
  • Compare Förster resonance energy transfer (FRET) efficiency in monomeric vs. aggregated states .

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for in vitro studies of Bis(Zinc Porphyrin) (c)?

  • Methodological Answer :

  • Population : Zinc porphyrin complexes in solution.
  • Intervention : Variation in axial ligands (e.g., pyridine vs. imidazole).
  • Comparison : Catalytic activity or photostability vs. free-base porphyrins.
  • Outcome : Quantify reaction yields or fluorescence lifetimes .

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